REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][OH:15])[CH2:9][CH2:8]1.[CH2:16]=[C:17]1[O:21][C:19](=[O:20])[CH2:18]1>C1(C)C=CC=CC=1>[C:19]([O:15][CH2:14][CH2:13][N:10]1[CH2:9][CH2:8][N:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:12][CH2:11]1)(=[O:20])[CH2:18][C:17]([CH3:16])=[O:21]
|
Name
|
|
Quantity
|
4.65 g
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Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)N1CCN(CC1)CCO
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Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
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Details
|
under stirring at 70°-80° C
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
The mixture was further stirred at room temperature for an hour
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography [eluent: dichloromethanemethanol (95:5)]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OCCN1CCN(CC1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.12 g | |
YIELD: PERCENTYIELD | 78.3% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |